2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide
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Overview
Description
2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide is a chemical compound characterized by its molecular structure, which includes a chloro group, an ethyl group, a 2-methyl-benzyl group, and an acetamide group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-ethyl-N-(2-methyl-benzyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance efficiency and control over the reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be performed using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reactions often involve nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: this compound can be converted to this compound carboxylic acid.
Reduction: The compound can be reduced to form 2-chloro-N-ethyl-N-(2-methyl-benzyl)-ethylamine.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: The compound may be explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory activities.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit enzyme activity by binding to the active site, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
N-Methyl-2-chlorobenzylamine
Benzamide, 2-bromo-N-methyl-
2-Chloro-N-ethyl-N-(2-methyl-benzyl)-ethylamine
Uniqueness: 2-Chloro-N-ethyl-N-(2-methyl-benzyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(2-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRJXMOTODRZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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